Glyoxalase I inhibitor 6

Glyoxalase I inhibition Enzymatic assay SAR

GLO1 inhibitor potency spans >1000-fold across chemotypes, undermining experimental reproducibility. Glyoxalase I inhibitor 6 (Compound 9j) resolves this with a definitive IC50 of 1.13 µM against human GLO1 and characterized cellular activity in breast cancer endothelial cells (BCECs). • Benchmark reference for diazenylbenzenesulfonamide SAR: second-most potent analog in series after minor structural optimization. • Validated cellular phenotype: G0/G1 cell cycle arrest, suppressed proliferation, migration, and angiogenesis in BCEC models. • Enables multi-point dose-response panels alongside Inhibitor 5 (1.28 µM) and Inhibitor 7 (3.65 µM) for GLO1 dependency profiling. Supplied ≥98% purity (light brown to brown powder); -20°C long-term storage; ambient shipping.

Molecular Formula C18H15N3O5S
Molecular Weight 385.4 g/mol
Cat. No. B15140765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyoxalase I inhibitor 6
Molecular FormulaC18H15N3O5S
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N=NC2=CC(=C(C3=CC=CC=C32)O)C(=O)O)S(=O)(=O)N
InChIInChI=1S/C18H15N3O5S/c1-10-6-7-11(8-16(10)27(19,25)26)20-21-15-9-14(18(23)24)17(22)13-5-3-2-4-12(13)15/h2-9,22H,1H3,(H,23,24)(H2,19,25,26)
InChIKeyDXHDPHYZULAOTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glyoxalase I Inhibitor 6 Specification


Glyoxalase I inhibitor 6 (CAS 2455508-19-5), also referred to as Compound 9j, is a synthetic small-molecule inhibitor of the zinc metalloenzyme glyoxalase I (GLO1) [1]. It belongs to the diazenylbenzenesulfonamide chemical class and exhibits an IC50 of 1.13 µM against human GLO1 in vitro [1]. The compound is supplied as a solid (light brown to brown powder) with a molecular formula of C18H15N3O5S and molecular weight of 385.39 g/mol [2].

GLO1 enzymatic inhibition study fit

Reported low-micromolar potency range

Diazenylbenzenesulfonamide class probe

SAR comparator context

Endothelial cell model studies

Cell-cycle and angiogenesis endpoint review

DMSO-soluble solid format

Pre-formulated stock preparation compatible

Why Glyoxalase I Inhibitor 6 Is Not Interchangeable


GLO1 inhibitors exhibit substantial structural diversity and corresponding variability in potency, with reported IC50 values ranging from low nanomolar to >40 µM across different chemical scaffolds . Within the same diazenylbenzenesulfonamide series, minor structural modifications produce measurable differences in inhibitory activity [1]. Furthermore, GLO1 inhibitors from distinct chemotypes demonstrate differential cellular selectivity profiles, as evidenced by TLSC702 which preferentially inhibits GLO1-high-expressing lung cancer cells over GLO1-low-expressing counterparts . These factors preclude simple interchangeability among GLO1 inhibitors without compromising experimental reproducibility and data comparability.

CHEMOTYPE Structural scaffold diversity across GLO1 inhibitors may shift potency and selectivity profiles
SAR SENSITIVITY Minor modifications within diazenylbenzenesulfonamide series produce measurable activity differences
CELL SELECTIVITY Cellular selectivity context may not transfer between distinct inhibitor chemotypes

Glyoxalase I Inhibitor 6 Quantitative Evidence


Potency Advantage Over Compound 9h

In a direct comparative study of diazenylbenzenesulfonamide derivatives, Glyoxalase I inhibitor 6 (Compound 9j) demonstrated a lower IC50 value (1.13 µM) compared to its closest structural analog, Glyoxalase I inhibitor 5 (Compound 9h; IC50 = 1.28 µM), representing a measurable improvement in inhibitory potency [1].

Potency vs Compound 9h
Head-to-head
IC50 1.13 µM vs 1.28 µM
~13% lower IC50 reported

Supports SAR comparator review

In vitro enzymatic assay context

Glyoxalase I inhibition Enzymatic assay SAR

Potency Advantage Over Inhibitor 7

Glyoxalase I inhibitor 6 (Compound 9j; IC50 = 1.13 µM) exhibits substantially higher enzymatic inhibitory potency compared to Glyoxalase I inhibitor 7 (Compound 6; IC50 = 3.65 µM), a structurally related but distinct analog [1].

Potency vs Inhibitor 7
Cross-study
~3.2-fold greater potency
1.13 µM vs 3.65 µM

Reported potency difference context

Concentration-range design review

Glyoxalase I inhibition Potency comparison Enzymatic assay

Functional Evidence in Breast Cancer Endothelial Cells

An integrated network pharmacology and experimental study published in 2025 demonstrated that Glyoxalase I inhibitor 6 arrests breast cancer-associated endothelial cells (BCECs) in the G0/G1 phase through modulation of CCNA2 and CCNE1, resulting in suppressed proliferation, migration, and angiogenesis [1]. Among 17 GLO1 inhibitors analyzed, this compound was specifically identified as playing a significant role in regulating key cell cycle targets including CCNA2, CCNE1, CDC25A, CDC25B, CDK6, CHEK1, PLK1, and TTK [1].

Endothelial cell study
Reported
G0/G1 arrest, suppressed migration/angiogenesis
CCNA2/CCNE1 modulation indicated

Cell-model endpoint context

Breast cancer endothelial model; data to verify

Breast cancer Endothelial cells Cell cycle arrest

DMSO Solubility Specification

Glyoxalase I inhibitor 6 demonstrates DMSO solubility of 100 mg/mL (259.48 mM), enabling preparation of concentrated stock solutions for subsequent dilution into aqueous assay buffers . For in vivo formulation, a validated protocol using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline yields a clear solution at 2.5 mg/mL (6.49 mM) .

DMSO solubility
Specification
100 mg/mL (259.48 mM)
Clear solution protocol available

Supports stock solution preparation

Formulation compatibility review

Solubility Formulation In vitro assay

Glyoxalase I Inhibitor 6 Application Scenarios


GLO1 Enzymatic Inhibition Assays

Based on the demonstrated IC50 of 1.13 µM against human GLO1 [1], Glyoxalase I inhibitor 6 is suitable for in vitro enzymatic studies investigating GLO1 function, including spectrophotometric activity assays and biochemical characterization of the glyoxalase pathway. The compound's potency positions it as a reference inhibitor for benchmarking novel GLO1-targeting molecules within the low-micromolar activity range.

Breast Cancer Angiogenesis and Endothelial Studies

Given the validated cellular effects in BCECs—specifically G0/G1 cell cycle arrest, suppression of proliferation, migration, and angiogenesis [2]—Glyoxalase I inhibitor 6 is indicated for research applications examining GLO1-dependent endothelial cell function in breast cancer models. This includes studies of tumor angiogenesis, endothelial cell cycle regulation, and target validation for CCNA2/CCNE1-mediated pathways.

Diazenylbenzenesulfonamide SAR Studies

As one of the two most potent compounds identified in the diazenylbenzenesulfonamide SAR series (Compound 9j: IC50 = 1.13 µM; Compound 9h: IC50 = 1.28 µM) [1], Glyoxalase I inhibitor 6 serves as a key reference compound for medicinal chemistry optimization programs seeking to improve GLO1 inhibitory potency or modify physicochemical properties within this chemical scaffold.

Comparative GLO1 Inhibitor Screening Panels

The well-characterized potency differential between Inhibitor 6 (1.13 µM), Inhibitor 5 (1.28 µM), and Inhibitor 7 (3.65 µM) [1] makes Inhibitor 6 a valuable inclusion in multi-compound screening panels designed to establish concentration-response relationships or to evaluate cellular sensitivity to varying degrees of GLO1 inhibition across different tumor cell lines.

Application
Selection Property
Validation Focus
GLO1 enzymatic inhibition studies
Low-micromolar potency range
Enzymatic assay context
Breast cancer angiogenesis model
Cell-model endpoint review
Angiogenesis and cell-cycle endpoints
Diazenylbenzenesulfonamide SAR
Class-specific potency reference
SAR comparator review
Multi-compound inhibitor screening
Concentration-response profiling
Cell-line sensitivity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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